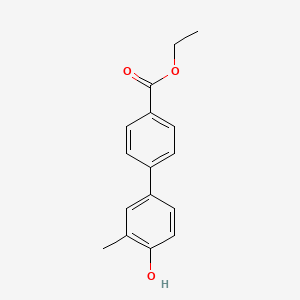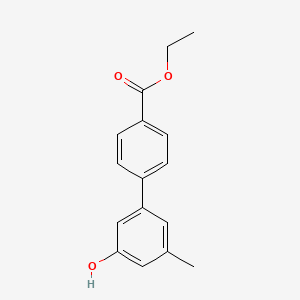![molecular formula C16H17NO2 B6372261 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% CAS No. 1261941-73-4](/img/structure/B6372261.png)
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% (5-DAPM) is an organic compound used as a reagent in various chemical synthesis and scientific research applications. It is a white solid with a faint odor and is soluble in common organic solvents such as ethanol, methanol, and acetone. 5-DAPM is a derivative of the parent compound phenol and is used in a variety of scientific research applications due to its unique properties, such as its high solubility in organic solvents, low toxicity, and low volatility.
Scientific Research Applications
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% is a versatile compound used in a variety of scientific research applications. It is used as a reagent in the synthesis of drugs, pesticides, and other organic compounds. It is also used as a catalyst in the polymerization of vinyl monomers. In addition, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% is used in the synthesis of fluorescent dyes, which are used in a variety of biomedical applications such as imaging and diagnostics.
Mechanism of Action
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% acts as a nucleophilic reagent in organic synthesis. It is able to react with electrophilic substrates in order to form new covalent bonds. This reaction is catalyzed by an acid, which activates the nucleophile by protonating the nitrogen atom of the dimethylaminocarbonyl group. The protonated nitrogen atom is then able to attack the electrophilic substrate, resulting in the formation of a new covalent bond.
Biochemical and Physiological Effects
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% is generally considered to be non-toxic and non-irritating. It is not known to be carcinogenic, mutagenic, or teratogenic. However, it is important to note that 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% is a powerful nucleophilic reagent that can react with a variety of compounds in the body. Therefore, it is important to take precautions when handling and using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% in order to avoid any potential adverse effects.
Advantages and Limitations for Lab Experiments
The main advantages of using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% in laboratory experiments are its high solubility in organic solvents, low toxicity, and low volatility. It is also relatively inexpensive and easy to obtain. The main limitation of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% is its reactivity, which can lead to unwanted side reactions. Therefore, it is important to take precautions when handling and using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% in order to avoid any potential adverse effects.
Future Directions
There are a variety of potential future directions for the use of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% in scientific research. It could be used in the synthesis of new drugs, pesticides, and other organic compounds. It could also be used in the synthesis of fluorescent dyes for use in biomedical applications. Additionally, it could be used as a catalyst in the polymerization of vinyl monomers. Finally, it could be used in the synthesis of other organic compounds, such as dyes, fragrances, and flavorings.
Synthesis Methods
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% is synthesized through a two-step process. The first step involves the reaction of phenol with dimethylaminocarbonyl chloride in the presence of a base to form N,N-dimethylaminocarbonylphenol. The second step involves the reaction of N,N-dimethylaminocarbonylphenol with 3-methylphenol in the presence of an acid catalyst to form 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%. This two-step process yields a final product that is 95% pure.
properties
IUPAC Name |
4-(3-hydroxy-5-methylphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-8-14(10-15(18)9-11)12-4-6-13(7-5-12)16(19)17(2)3/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHUCYZJJWIVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683970 |
Source


|
| Record name | 3'-Hydroxy-N,N,5'-trimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261941-73-4 |
Source


|
| Record name | 3'-Hydroxy-N,N,5'-trimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

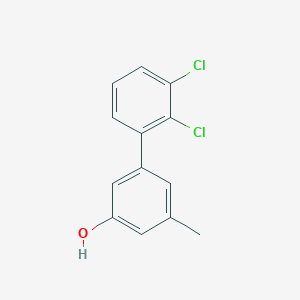
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372207.png)
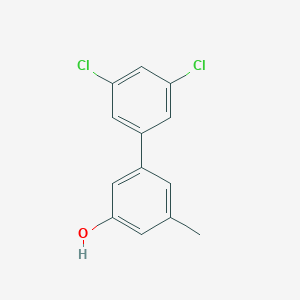
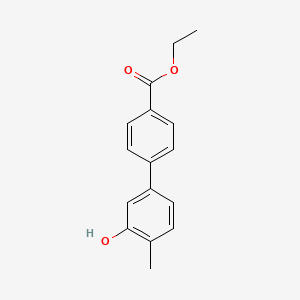
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372222.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372229.png)
